tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate
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Description
2-Chloroacetamide is an organic compound used as a building block in organic synthesis . It has a linear formula of ClCH2CONH2 and a molecular weight of 93.51 .
Synthesis Analysis
2-Chloroacetamide has been used in the synthesis of derivatives of 1,8-naphthyridine containing thiono groups . It has also been used as a reagent for the synthesis of carboxamidomethyl esters as carboxyl protecting groups in peptide synthesis .Molecular Structure Analysis
The molecular structure of 2-Chloroacetamide can be represented by the SMILES string NC(=O)CCl . The InChI representation is 1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5) .Physical And Chemical Properties Analysis
2-Chloroacetamide is a solid with a melting point of 116-118 °C . It is soluble in methanol (1 g/10 mL), absolute ethanol (10 part), and water (10 parts), but only very slightly soluble in diethyl ether . Its vapor pressure is 0.05 mmHg at 20 °C .Scientific Research Applications
Medicinal Chemistry Applications
The tert-butyl group is often incorporated into bioactive compounds, impacting their physicochemical properties such as lipophilicity and metabolic stability. Westphal et al. (2015) evaluated alternative substituents to the tert-butyl group in drug analogues, documenting changes in efficacy and activity due to modifications in physicochemical properties (Westphal et al., 2015).
Organic Synthesis
Fox and Ley (2003) explored tert-butyl acetothioacetate's utility in synthesis, achieving the formation of 3-acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, demonstrating its role in facilitating complex organic reactions and contributing to synthetic versatility (Fox & Ley, 2003).
Polymer Chemistry
Simison et al. (2006) utilized tert-butyl-based compounds in quasiliving carbocationic polymerizations, achieving polyisobutylenes with exclusively exo-olefin end groups. This highlights the importance of tert-butyl derivatives in producing polymers with specific structural features (Simison et al., 2006).
Analytical Chemistry
Kim et al. (1993) studied the tert-butyldimethylsilyl (TBDMS) derivatives of acidic non-steroidal anti-inflammatory drugs (NSAIDs) for gas chromatography analysis. This work underlines the role of tert-butyl-based derivatives in enhancing the analytical detection and quantification of pharmaceutical compounds (Kim et al., 1993).
properties
IUPAC Name |
tert-butyl (2R)-2-[(2-chloroacetyl)amino]-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO3/c1-8(2)6-9(14-10(15)7-13)11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLBUSWWABLMPG-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC(C)(C)C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate |
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